7-甲氧基喹啉-6-胺

描述

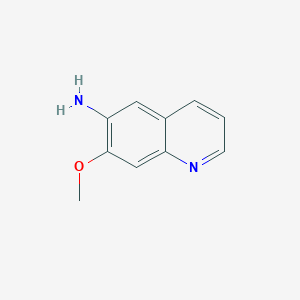

7-Methoxyquinolin-6-amine is a chemical compound with the formula C10H10N2O and a molecular weight of 174.20 . It is used for research purposes and is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of 7-Methoxyquinolin-6-amine and related compounds has been a subject of research. For instance, a study discusses the design and synthesis of novel 7-[(quinolin-6-yl)methyl] purines as potential c-Met inhibitors . Another study highlights recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues .Molecular Structure Analysis

The molecular structure of 7-Methoxyquinolin-6-amine consists of a quinoline ring with a methoxy group at the 7th position and an amine group at the 6th position . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

7-Methoxyquinolin-6-amine has a molecular weight of 174.20 and a formula of C10H10N2O . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in various chemical databases .科学研究应用

抗增殖活性

研究表明,7-甲氧基喹啉-6-胺衍生物,如5-氨基-6-甲氧基喹啉,表现出显著的抗增殖活性。这些化合物,特别是含有硫醚和砜基团的化合物,在各种癌细胞系,包括KB、HT29和MKN45中显示出明显的细胞增殖抑制作用。它们的作用机制被归因于对微管聚合的抑制,这是细胞分裂中的关键过程。这种效应与已知的抗癌药物康柏替斯汀A-4相当,表明这些衍生物作为抗癌治疗药物的潜力(Hsueh-Yun Lee et al., 2011)。

抗疟活性

对7-甲氧基喹啉-6-胺衍生物的抗疟活性也进行了研究。通过Ugi-叠氮反应将噻唑醇与8-氨基-6-甲氧基喹啉或其类似物结合,导致产生对疟原虫Plasmodium falciparum具有强效活性的化合物。这些发现表明,在喹啉和噻唑醇基团之间的连接物的改变显著影响化合物的选择性和效力,为开发新的抗疟药物提供了一个有前途的途径(Patrick Hochegger等,2021)。

抗肿瘤和细胞毒效应

在抗肿瘤活性方面探索7-甲氧基喹啉-6-胺及其衍生物揭示了对一系列人类癌细胞系具有吸引力的细胞毒效应的化合物。值得注意的是,从7-甲氧基喹啉-6-胺衍生的具有特定连接物的双甲胺在白血病、肝癌、乳腺癌和神经母细胞瘤细胞上显示出明显的细胞毒性和细胞静止效应。这些发现突显了该化合物在生成具有显著抗肿瘤潜力的衍生物方面的多功能性(B. Károlyi等,2012)。

合成和表征

对7-甲氧基喹啉-6-胺衍生物的化学合成和表征已得到广泛研究,有助于了解其结构特性和潜在应用。这些合成工作为探索该化合物在各种生物医学应用中的实用性,包括其作为生成药理活性分子的前体的作用(Heping Yan & Gui-ping Ouyang, 2013)。

属性

IUPAC Name |

7-methoxyquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-6-9-7(5-8(10)11)3-2-4-12-9/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOZCEBWUBXHQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CC=NC2=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxyquinolin-6-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2425367.png)

![(2E)-3-acetyl-2-[(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2425368.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2425372.png)

![N-(3,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2425378.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425380.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2425384.png)

![(5E)-3-(3-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2425390.png)